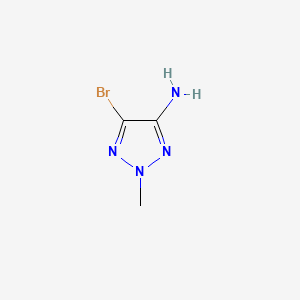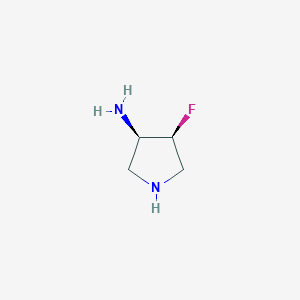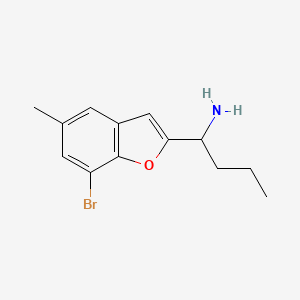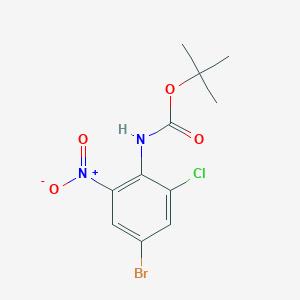
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with methylamine under specific conditions. The reaction typically takes place in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or alkyl halides in the presence of a base.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Scientific Research Applications
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-1,2,3-triazole: Lacks the methyl and amine groups.
2-methyl-1H-1,2,3-triazole: Lacks the bromine and amine groups.
4-amino-1H-1,2,3-triazole: Lacks the bromine and methyl groups.
Uniqueness
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methyl and amine groups contribute to its biological properties .
Properties
Molecular Formula |
C3H5BrN4 |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
5-bromo-2-methyltriazol-4-amine |
InChI |
InChI=1S/C3H5BrN4/c1-8-6-2(4)3(5)7-8/h1H3,(H2,5,7) |
InChI Key |
QXAPDGPALJSVLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)

![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)







![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)



